molecular formula C19H15ClN4O2 B13377753 5-Chloro-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]indol-2-one

5-Chloro-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]indol-2-one

Cat. No.: B13377753
M. Wt: 366.8 g/mol
InChI Key: ZDIBVUHZHSBTJO-UHFFFAOYSA-N
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Description

5-chloro-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 5-chloro-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-1,3-dihydro-2H-indol-2-one involves several steps. One common synthetic route includes the reaction of 5-chloroindole-2,3-dione with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde under specific reaction conditions . The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of large-scale reactors and purification techniques .

Chemical Reactions Analysis

5-chloro-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-chloro-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors and enzymes, leading to the modulation of various biological processes . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

When compared to other similar compounds, 5-chloro-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-1,3-dihydro-2H-indol-2-one stands out due to its unique combination of chemical groups and biological activities. Similar compounds include:

Properties

Molecular Formula

C19H15ClN4O2

Molecular Weight

366.8 g/mol

IUPAC Name

5-chloro-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)imino-1H-indol-2-one

InChI

InChI=1S/C19H15ClN4O2/c1-11-16(19(26)24(23(11)2)13-6-4-3-5-7-13)22-17-14-10-12(20)8-9-15(14)21-18(17)25/h3-10H,1-2H3,(H,21,22,25)

InChI Key

ZDIBVUHZHSBTJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3C4=C(C=CC(=C4)Cl)NC3=O

Origin of Product

United States

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